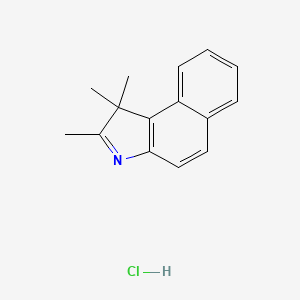![molecular formula C9H10N2 B12701349 1,4-Dimethylpyrrolo[1,2-a]pyrazine CAS No. 64608-63-5](/img/structure/B12701349.png)
1,4-Dimethylpyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family It is characterized by a fused ring system consisting of a pyrrole ring and a pyrazine ring, with two methyl groups attached at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylpyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,4-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Medicine: It is being explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: It can be used in the production of organic materials and natural products.
作用機序
The mechanism of action of 1,4-Dimethylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways . For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antitumor activity may involve the inhibition of specific kinases or signaling pathways involved in cell proliferation and survival.
類似化合物との比較
1,4-Dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives :
Similar Compounds: Pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and other substituted pyrrolopyrazines.
Uniqueness: this compound is unique due to its specific substitution pattern (methyl groups at positions 1 and 4), which may confer distinct chemical and biological properties.
特性
CAS番号 |
64608-63-5 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
1,4-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-6-10-8(2)9-4-3-5-11(7)9/h3-6H,1-2H3 |
InChIキー |
FRKUPFZWTZZLGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C2=CC=CN12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



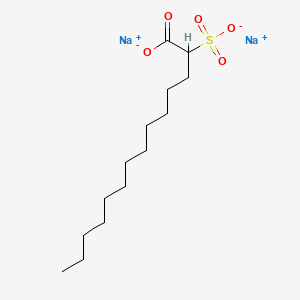
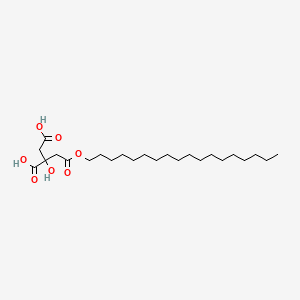
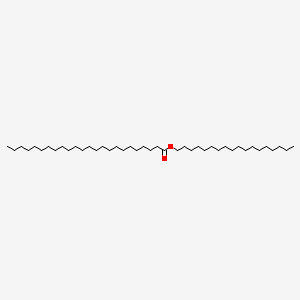
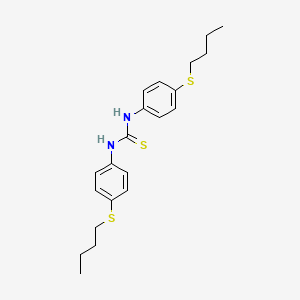
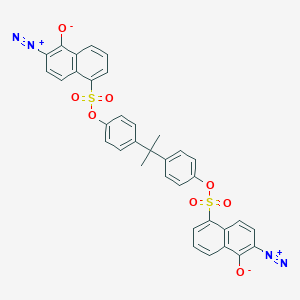

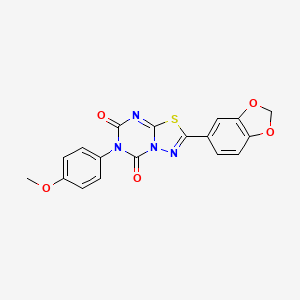

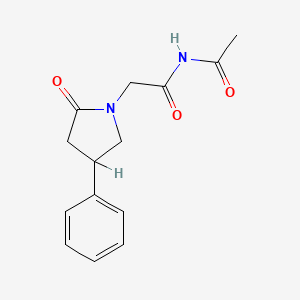

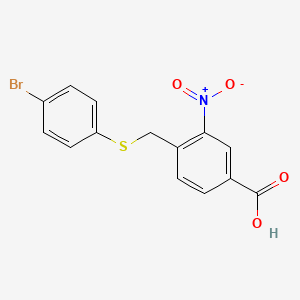
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
